
tert-Butyl 4-(2,4-difluorobenzylamino)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“tert-Butyl 4-(2,4-difluorobenzylamino)piperidine-1-carboxylate” is a chemical compound with the formula C17H24F2N2O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 17 carbon atoms, 24 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 326.38 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C17H24F2N2O2), and molecular weight (326.38) . Unfortunately, specific information about its density, melting point, and boiling point was not available in the sources I found.科学研究应用
Tert-Butyl 4-(2,4-difluorobenzylamino)piperidine-1-carboxylate has shown potential applications in various scientific research studies. It has been studied as a potential drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied as a potential tool for chemical biology studies due to its ability to selectively label proteins.
作用机制
The mechanism of action of tert-Butyl 4-(2,4-difluorobenzylamino)piperidine-1-carboxylate is not fully understood. However, studies have shown that it can selectively bind to certain proteins and inhibit their activity. It has been shown to bind to amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease, and inhibit their aggregation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been shown to improve cognitive function in animal models of Alzheimer's disease by reducing Aβ aggregation and improving synaptic function. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
Tert-Butyl 4-(2,4-difluorobenzylamino)piperidine-1-carboxylate has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. It is also relatively stable, allowing for long-term storage. However, one limitation is that it is not water-soluble, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can limit its potential applications.
未来方向
There are several future directions for research on tert-Butyl 4-(2,4-difluorobenzylamino)piperidine-1-carboxylate. One direction is to continue studying its potential as a drug candidate for the treatment of neurodegenerative diseases and cancer. Another direction is to further investigate its mechanism of action and identify its protein targets. Additionally, it could be used as a tool for chemical biology studies to selectively label proteins and study their function. Overall, this compound has shown promising results in various scientific research studies and has the potential to be a valuable tool for future research.
合成方法
Tert-Butyl 4-(2,4-difluorobenzylamino)piperidine-1-carboxylate can be synthesized using different methods. One of the most common methods involves the reaction between tert-butyl 4-piperidone-1-carboxylate and 2,4-difluorobenzylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at room temperature. The resulting product is then purified using column chromatography to obtain pure this compound.
安全和危害
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . It’s also advised to keep the compound away from heat/sparks/open flames/hot surfaces .
属性
IUPAC Name |
tert-butyl 4-[(2,4-difluorophenyl)methylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N2O2/c1-17(2,3)23-16(22)21-8-6-14(7-9-21)20-11-12-4-5-13(18)10-15(12)19/h4-5,10,14,20H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZARIHVKFYHWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2972986.png)

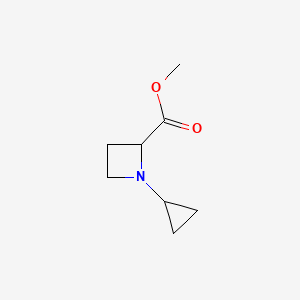
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2972990.png)
![rel-((1R,5R,6R)-3-Azabicyclo[3.2.0]heptan-6-yl)methanol hydrochloride](/img/structure/B2972992.png)
![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-methoxyphenyl)acetamide](/img/structure/B2972995.png)
![3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2972996.png)
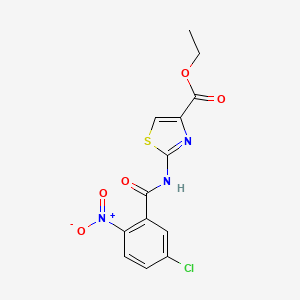
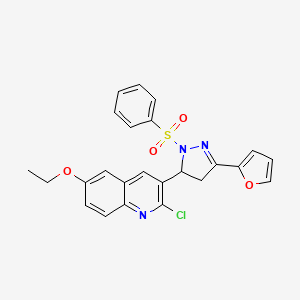
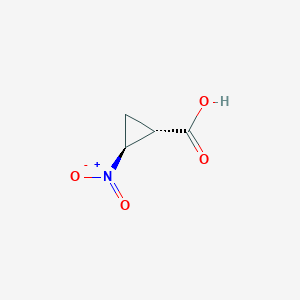
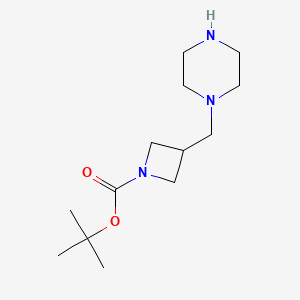
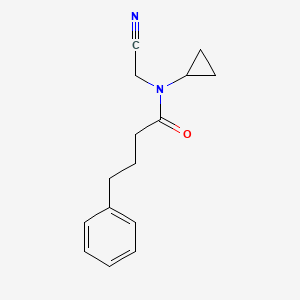
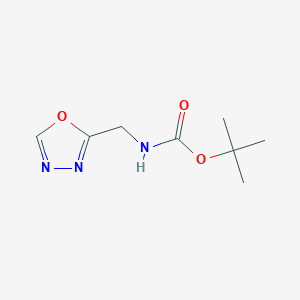
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2973007.png)